molecular formula C20H25ClN2O3 B11191801 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol

2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol

Cat. No.: B11191801
M. Wt: 376.9 g/mol
InChI Key: ZXQUSNXXCQJOGQ-UHFFFAOYSA-N
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Description

2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with 2,5-dimethoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C20H25ClN2O3/c1-25-17-6-7-20(26-2)18(13-17)19(24)14-22-8-10-23(11-9-22)16-5-3-4-15(21)12-16/h3-7,12-13,19,24H,8-11,14H2,1-2H3

InChI Key

ZXQUSNXXCQJOGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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